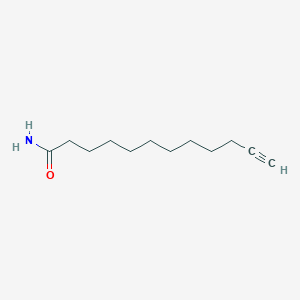
Dodec-11-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodec-11-ynamide is a member of the ynamide family, characterized by a carbon-carbon triple bond directly attached to a nitrogen atom bearing an electron-withdrawing group. This unique structure imparts significant reactivity and versatility, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodec-11-ynamide can be synthesized through various methods. One common approach involves the copper-catalyzed coupling of amides with alkynes or their derivatives. This method is particularly effective for acyclic carbamates, hindered amides, and aryl amides . Another method utilizes trichloroethene as a two-carbon synthon, which, under mildly basic conditions, forms dichloroacetylene. This intermediate reacts with amides to produce ynamides .
Industrial Production Methods
For industrial-scale production, a scalable one-step synthetic method from inexpensive starting materials has been developed. This method ensures the availability of ynamide coupling reagents at a reasonable cost and convenience .
Chemical Reactions Analysis
Types of Reactions
Dodec-11-ynamide undergoes a variety of chemical reactions, including:
Cycloaddition: Forms complex N-containing molecules.
Cyclization: Produces cyclic compounds.
Intramolecular Alkoxylation-Initiated Rearrangement: Leads to rearranged products.
Oxygen Atom Transfer Reactions: Incorporates oxygen into the molecule.
Hydro-Heteroatom Addition Reactions: Adds heteroatoms to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include Brønsted acids, transition metals, and various electrophiles. Reaction conditions often involve mild temperatures and specific catalysts to ensure high regio- and stereoselectivity .
Major Products
The major products formed from these reactions include N-heterocycles, enamides, and other structurally complex molecules .
Scientific Research Applications
Dodec-11-ynamide has numerous applications in scientific research:
Chemistry: Used as a versatile building block in organic synthesis, enabling the rapid assembly of complex molecules.
Biology: Plays a role in the synthesis of biologically active compounds.
Industry: Used in the production of advanced materials and as a coupling reagent in peptide synthesis.
Mechanism of Action
The unique structure of dodec-11-ynamide, with its electron-rich alkyne and electron-withdrawing group, allows it to participate in various catalytic reactions. These reactions often involve the formation of intermediates such as keteniminium ions, which facilitate the addition of various functional groups to the molecule . The electron-donating nitrogen atom and the electron-withdrawing group finely tune the reactivity of the carbon-carbon triple bond .
Comparison with Similar Compounds
Similar Compounds
Ynamides: Share the same core structure but differ in the electron-withdrawing groups attached to the nitrogen atom.
Allenamides: Contain a similar triple bond but with different substituents, leading to varied reactivity.
Dodec-11-yn-1-ol: A related compound used in the synthesis of other molecules.
Uniqueness
Dodec-11-ynamide stands out due to its high reactivity and versatility in forming complex molecular structures. Its ability to undergo a wide range of reactions under mild conditions makes it a valuable reagent in both academic and industrial settings .
Properties
CAS No. |
21233-96-5 |
|---|---|
Molecular Formula |
C12H21NO |
Molecular Weight |
195.30 g/mol |
IUPAC Name |
dodec-11-ynamide |
InChI |
InChI=1S/C12H21NO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h1H,3-11H2,(H2,13,14) |
InChI Key |
ICXQTWJGMONVPV-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCCCCCCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


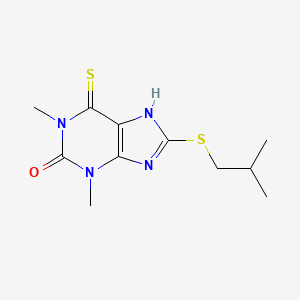

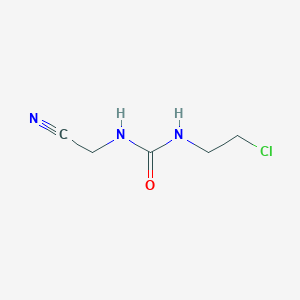

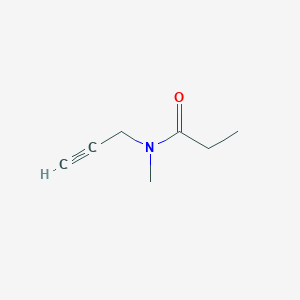
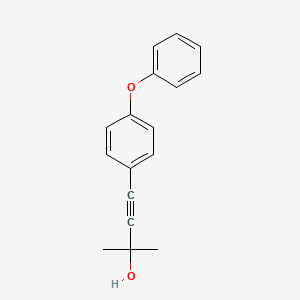
![1-[2-(2-Ethylhexanoyloxy)propanoylamino]propan-2-yl 2-ethylhexanoate](/img/structure/B14720821.png)
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]guanidine;sulfuric acid](/img/structure/B14720826.png)
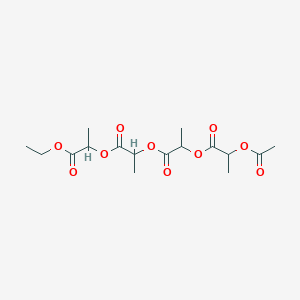
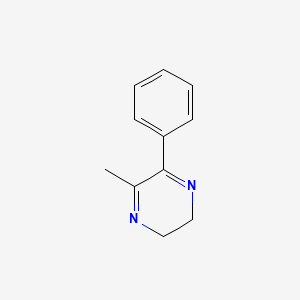
![[3,4-bis(pentanoylamino)phenyl]arsonic acid](/img/structure/B14720841.png)
![1-Phenyl-3-[3-[4-(3-phenylphenyl)phenyl]phenyl]benzene](/img/structure/B14720844.png)


